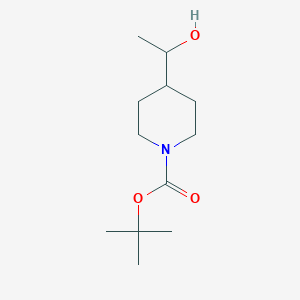

4-(1-Hidroxietil)piperidina-1-carboxilato de tert-butilo

Descripción general

Descripción

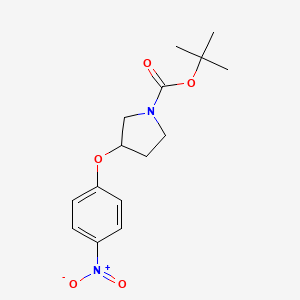

Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic ring containing one nitrogen atom, and it is a common structural motif in many pharmaceutical compounds. The tert-butyl group is a bulky substituent that can influence the steric properties of the molecule, while the hydroxyethyl group introduces a polar functional group that can participate in various chemical reactions and interactions.

Synthesis Analysis

The synthesis of related piperidine derivatives has been reported in several studies. For instance, the synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate involved characterization by spectroscopic methods and X-ray diffraction analysis . Another study reported the synthesis of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material . These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate.

Molecular Structure Analysis

The molecular structure of piperidine derivatives has been extensively studied using techniques such as X-ray diffraction. For example, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was reported, providing details on bond lengths and angles typical for this class of compounds . Such structural analyses are crucial for understanding the three-dimensional conformation of the molecules and their potential interactions in biological systems.

Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions due to the presence of functional groups that are reactive. For instance, the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate involved nucleophilic substitution, oxidation, halogenation, and elimination reactions . These reactions are indicative of the versatility of piperidine derivatives in chemical transformations, which could be relevant for the modification of tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. Studies have used techniques such as density functional theory (DFT) calculations, Hirshfeld surface analysis, and vibrational analysis to explore these properties . For example, the analysis of intermolecular interactions and crystal packing via Hirshfeld surface analysis and fingerprint plots was performed for certain derivatives . These studies provide a comprehensive understanding of how the molecular features of piperidine derivatives affect their physical and chemical behavior.

Aplicaciones Científicas De Investigación

Síntesis Química

“4-(1-Hidroxietil)piperidina-1-carboxilato de tert-butilo” es un bloque de construcción útil en la síntesis de varios compuestos orgánicos novedosos, como amidas, sulfonamidas, bases de Mannich, bases de Schiff, tiazolidinonas, azetidinonas e imidazolinonas .

Evaluación Biológica

Este compuesto y sus derivados se han evaluado por sus actividades biológicas. Han mostrado un amplio espectro de actividades biológicas, como actividades antibacterianas, antifúngicas, anticancerígenas, antiparasitarias, antihistamínicas y antidepresivas .

Actividad Antibacteriana

Tanto el compuesto como sus derivados se tamizaron in vitro a concentraciones de 10 μg/disco por sus actividades antibacterianas contra dos cepas Gram-positivas (Staphylococcus aureus y Bacillus subtilis) y dos cepas Gram-negativas (Escherichia coli y Pseudomonas aeruginosa) .

Descubrimiento de Fármacos

Debido a su fácil modificabilidad, alcalinidad adecuada, solubilidad en agua y la capacidad de formar enlaces de hidrógeno y ajustar las propiedades fisicoquímicas moleculares, la incorporación del anillo de piperazina se considera una estrategia sintética importante en el campo del descubrimiento de fármacos .

Intermedio en Compuestos Biológicamente Activos

“this compound” es un intermedio importante en muchos compuestos biológicamente activos, como el crizotinibe .

Estudios de Difracción de Rayos X

Las estructuras de este compuesto y sus derivados se confirmaron mediante análisis de difracción de rayos X de monocristal .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . The precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338, which provide guidance on how to handle the compound safely .

Propiedades

IUPAC Name |

tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-9(14)10-5-7-13(8-6-10)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOMPUDOUGDJPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCN(CC1)C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90621268 | |

| Record name | tert-Butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

183170-69-6 | |

| Record name | tert-Butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethylamine](/img/structure/B1288967.png)